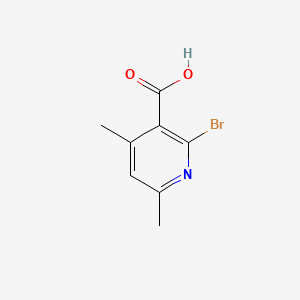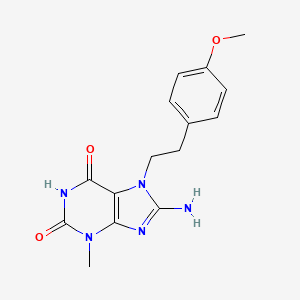
3-(4-((2-oxopyrrolidin-1-yl)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylazetidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-((2-oxopyrrolidin-1-yl)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylazetidine-1-carboxamide is a complex organic compound that features a combination of several functional groups, including a pyrrolidinone, a triazole, and an azetidine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-((2-oxopyrrolidin-1-yl)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylazetidine-1-carboxamide typically involves multi-step organic synthesis. One common approach is to start with the preparation of the pyrrolidinone intermediate, which can be synthesized through the condensation of an appropriate amine with a carboxylic acid derivative. The triazole ring can be introduced via a click chemistry reaction, specifically the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne. The final step involves the formation of the azetidine ring and the coupling with the phenyl group to form the carboxamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing the use of hazardous reagents and solvents. This could include the use of continuous flow reactors for the click chemistry step and the implementation of green chemistry principles to reduce waste and improve overall sustainability.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidinone moiety, which can be oxidized to form corresponding lactams.
Reduction: Reduction reactions can occur at the triazole ring, potentially leading to the formation of dihydrotriazoles.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the azetidine ring, where nucleophiles can replace the phenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrrolidinone moiety would yield a lactam, while reduction of the triazole ring would produce a dihydrotriazole derivative.
科学的研究の応用
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.
Biology: Its unique structure makes it a candidate for studying enzyme inhibition and receptor binding, which can provide insights into biological pathways and mechanisms.
Medicine: The compound may have potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological targets is required.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of 3-(4-((2-oxopyrrolidin-1-yl)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylazetidine-1-carboxamide is likely to involve interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure suggests that it could act as an inhibitor or modulator of these targets, potentially affecting signaling pathways and cellular processes. The exact molecular targets and pathways would need to be identified through experimental studies.
類似化合物との比較
Similar Compounds
Pyrrolidinone derivatives: Compounds containing the pyrrolidinone moiety, such as piracetam, which is known for its nootropic effects.
Triazole derivatives: Compounds like fluconazole, which is an antifungal agent that contains a triazole ring.
Azetidine derivatives: Compounds such as azetidine-2-carboxylic acid, which is a non-proteinogenic amino acid.
Uniqueness
What sets 3-(4-((2-oxopyrrolidin-1-yl)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylazetidine-1-carboxamide apart is the combination of these three distinct moieties in a single molecule. This unique structure may confer specific biological activities that are not observed in the individual components or other similar compounds.
特性
IUPAC Name |
3-[4-[(2-oxopyrrolidin-1-yl)methyl]triazol-1-yl]-N-phenylazetidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6O2/c24-16-7-4-8-21(16)9-14-10-23(20-19-14)15-11-22(12-15)17(25)18-13-5-2-1-3-6-13/h1-3,5-6,10,15H,4,7-9,11-12H2,(H,18,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHBJZRPNTFRJNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CC2=CN(N=N2)C3CN(C3)C(=O)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,3-dimethyl-5-{[(3-methylphenyl)methyl]sulfanyl}-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2834137.png)
![3-(3-methylphenyl)-5H-indeno[1,2-c]pyridazin-5-one](/img/structure/B2834138.png)
![6-[(Quinolin-8-yl)methyl]-6-azaspiro[3.4]octane-5,7-dione](/img/structure/B2834146.png)



![5-[(4-methylphenoxy)methyl]-N-(4-nitrophenyl)furan-2-carboxamide](/img/structure/B2834151.png)

![3-(2-aminoethyl)thieno[2,3-d]pyrimidin-4(3H)-one dihydrochloride](/img/structure/B2834153.png)



